molecular formula C17H11F3N2OS B2759606 N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 477534-82-0

N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2759606
CAS RN: 477534-82-0
M. Wt: 348.34
InChI Key: LWUZVRWWGXYZET-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits.

Scientific Research Applications

Metabolism and Disposition Studies

Compounds similar to N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide have been studied for their metabolism and disposition in the human body. For example, the study of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, detailed its metabolic pathways, showing extensive metabolism and the principal route of metabolism via oxidation, with significant excretion through feces (Renzulli et al., 2011). Such studies are crucial for understanding the pharmacokinetics of therapeutic agents and their safety profile in humans.

Neurobiology and Imaging Studies

Research on compounds targeting neurological pathways often involves neuroimaging to understand their distribution and action in the brain. Studies using PET imaging with compounds like 11C-BTA-1 and PIB (Pittsburgh Compound-B) have advanced our understanding of amyloid plaques in Alzheimer's disease, demonstrating the potential of these compounds in diagnostic imaging (Thees et al., 2007; Engler et al., 2007). This highlights the role of chemical compounds in enhancing our understanding of neurodegenerative diseases and the development of diagnostic tools.

Antidepressant and Anticonvulsant Effects

The synthesis and evaluation of new chemical entities for their antidepressant and anticonvulsant effects are significant areas of pharmaceutical research. For instance, studies on benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects, indicating the therapeutic potential of such compounds in treating psychiatric and neurological disorders (Qing‐Hao Jin et al., 2019).

Safety and Efficacy in Clinical Populations

The evaluation of new compounds often extends to their safety and efficacy in clinical populations. For example, the safety, dosimetry, and characteristics of novel radiotracers targeting specific receptors have been assessed to support their use in clinical populations for diagnostic purposes (Brier et al., 2022). This type of research is vital for the development of new diagnostic and therapeutic tools that are both effective and safe for patients.

properties

IUPAC Name

N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)13-8-4-7-12(9-13)15(23)22-16-21-10-14(24-16)11-5-2-1-3-6-11/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUZVRWWGXYZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

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